molecular formula C13H16N2O3 B8745381 6-Methoxyspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one

6-Methoxyspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one

Cat. No.: B8745381
M. Wt: 248.28 g/mol
InChI Key: SESLFWARHJQDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxyspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one is a useful research compound. Its molecular formula is C13H16N2O3 and its molecular weight is 248.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

6-methoxyspiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one

InChI

InChI=1S/C13H16N2O3/c1-17-9-2-3-11-10(8-9)12(16)15-13(18-11)4-6-14-7-5-13/h2-3,8,14H,4-7H2,1H3,(H,15,16)

InChI Key

SESLFWARHJQDOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC3(CCNCC3)NC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 26 mg (0.083 mmol) of N-[4,8-dimethoxyquinoline-2-yl)carbonyl]-4-piperidone (prepared as described in Example 44), 14 mg (0.083 mmol) of 2-hydroxy-5-methoxybenzamide, and 0.020 mL of morpholine in a mixture of 0.2 mL of toluene and 0.6 mL of methanol is refluxed for 20 hr. The reaction mixture is diluted with ethyl acetate, and washed with water, brine, and dried over Na2SO4. After solvent removal by rotoevaporation, the crude product is purified by preparative TLC to give 17 mg (0.037 mmol, 45% yield) of 1′-[4,8-dimethoxyquinoline-2-yl)carbonyl]-6-methoxyspiro-[2H-1,3-benzoxazin-2,4′-piperidin]-4-(3H)-one (Compound 150): 1H NMR (DMSO-d6): δ 3.76 (s, 3H), 3.95 (s, 3H), 4.07 (s, 3H), 7.04 (d, 1H), 7.12 (d of d, 1H), 7.19 (s, 1H), 7.24 (m, 2H), 7.52 (d of d, 1H), 7.68 (d, 1H), and 8.85 ppm (s, 1H). MS m/z: 464.1 (M+H)+, 486.2 (M+Na)+.
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